molecular formula C26H28N2O3 B10886105 2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10886105
M. Wt: 416.5 g/mol
InChI Key: WJRLELJLMWTCJX-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone is a piperazine-ethanone derivative characterized by a 4-methylphenoxy group attached to the ethanone backbone and a 3-phenoxybenzyl-substituted piperazine ring. The ethanone-piperazine scaffold is a common pharmacophore in medicinal chemistry, enabling interactions with diverse biological targets .

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H28N2O3/c1-21-10-12-23(13-11-21)30-20-26(29)28-16-14-27(15-17-28)19-22-6-5-9-25(18-22)31-24-7-3-2-4-8-24/h2-13,18H,14-17,19-20H2,1H3

InChI Key

WJRLELJLMWTCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 4-methylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxyethanone intermediate. This intermediate is then reacted with 4-(3-phenoxybenzyl)piperazine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine moieties often exhibit antidepressant properties. The structural similarity of 2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone to known antidepressants suggests it may interact with serotonin or norepinephrine receptors, potentially offering therapeutic benefits for mood disorders.

Antipsychotic Properties

The piperazine ring is also a common feature in many antipsychotic medications. Studies exploring similar compounds have shown efficacy in modulating dopaminergic pathways, which could be relevant for treating schizophrenia and other psychotic disorders.

Analgesic Effects

Preliminary investigations into the analgesic properties of compounds containing similar functional groups indicate potential effectiveness in pain management. The interaction with opioid receptors or modulation of inflammatory pathways could be mechanisms through which this compound exerts its effects.

The compound's biological activity is likely mediated through its interaction with various neurotransmitter systems. The phenoxy and piperazine groups may facilitate binding to specific receptors or enzymes involved in neurotransmission and pain pathways.

Table 1: Proposed Mechanisms of Action

MechanismDescription
Serotonin Receptor ModulationPotential interaction with serotonin receptors may enhance mood regulation.
Dopamine Receptor InteractionPossible effects on dopaminergic transmission could influence psychotic symptoms.
Anti-inflammatory ActivityMay inhibit pathways associated with inflammation, contributing to analgesic effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of similar compounds:

Case Study 1: Antidepressant Efficacy

A study published in Bioorganic & Medicinal Chemistry examined derivatives of piperazine, noting significant improvements in depressive-like behaviors in animal models when administered similar compounds . This suggests that 2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone may warrant further investigation in this area.

Case Study 2: Antipsychotic Potential

Research involving structurally related piperazine derivatives demonstrated a reduction in psychotic symptoms in clinical trials. The findings indicate that such compounds could be viable candidates for developing new antipsychotic medications.

Case Study 3: Analgesic Properties

A recent study highlighted the analgesic properties of phenoxy-substituted piperazines, showing their effectiveness in reducing pain responses in experimental models . This aligns with the potential applications of 2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone as an analgesic agent.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and piperazine moieties allow it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several piperazine-ethanone derivatives:

Compound Substituents Key Structural Differences
Target Compound 4-Methylphenoxy, 3-phenoxybenzyl-piperazine Reference structure for comparison
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl, 2-methoxyphenyl-piperazine Biphenyl instead of phenoxybenzyl; methoxy substitution
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thio, phenylsulfonyl-piperazine Sulfonyl and tetrazole-thio moieties
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone Pyridyl, 4-CF3-phenyl-piperazine Pyridine ring; trifluoromethyl group
1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone Azo-quinoline, 4-methylpiperazine Azo linkage; hydroxyquinoline substitution

Key Observations :

  • Arylpiperazine Substitutions: The 3-phenoxybenzyl group in the target compound contrasts with sulfonyl (e.g., ), trifluoromethyl (), or methyl groups () on the piperazine ring. These substitutions influence solubility, receptor affinity, and metabolic stability.
  • Ethanone Backbone Modifications: The 4-methylphenoxy group differs from tetrazole-thio (), pyridyl (), or azo-quinoline () moieties, which confer distinct electronic and steric properties.
Antipsychotic Activity

Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone () exhibit dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy induction. The target compound’s 3-phenoxybenzyl group may enhance serotonin receptor (5-HT2A) binding, similar to arylpiperazine derivatives, but its methylphenoxy group could alter brain/blood partition coefficients (QPlogBB), a critical factor in CNS drug design .

Antiproliferative Activity

Sulfonyl-piperazine derivatives (e.g., ) show moderate to potent antiproliferative effects. For instance, compound 7p () demonstrated IC50 values <10 µM against cancer cell lines. The target compound’s lack of sulfonyl groups may reduce cytotoxicity but could be optimized for selectivity.

Antifungal and Antiparasitic Activity

The ligand APEHQ () and its metal complexes displayed enhanced antifungal activity compared to parent compounds. While the target compound lacks metal-chelating groups, its phenoxy substituents might interact with fungal CYP51 enzymes, analogous to pyridine-based inhibitors like UDO ().

Receptor Antagonism

Ethanone derivatives with arylsulfonylindole moieties () act as 5-HT6 receptor antagonists. The target compound’s 3-phenoxybenzyl group may similarly modulate serotonin receptors, though its exact affinity remains unstudied.

Structure-Activity Relationships (SAR)

  • Electron Affinity (EA): In biphenyl-piperazine derivatives (), higher EA correlated with enhanced anti-dopaminergic activity.
  • Hydrophobicity: Sulfonyl () and trifluoromethyl () groups increase lipophilicity, improving membrane permeability. The 4-methylphenoxy group may balance hydrophobicity for optimal CNS penetration.
  • Steric Effects: Bulky substituents like tetrazole-thio () or azo-quinoline () reduce off-target interactions but may limit bioavailability.

Biological Activity

2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's molecular formula is C24H28N2O3C_{24}H_{28}N_2O_3, with a molecular weight of 396.49 g/mol. Its structure includes a piperazine ring, which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC24H28N2O3
Molecular Weight396.49 g/mol
IUPAC Name2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone
Canonical SMILESCC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3

Synthesis

The synthesis of 2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from the reaction of 4-methylphenol with appropriate halogenated ethanones to form the phenoxy intermediate. This intermediate is then reacted with 4-(3-phenoxybenzyl)piperazine under controlled conditions.

The biological activity of this compound can be attributed to its structural components:

  • Piperazine Ring : Known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Phenoxy Groups : These groups can enhance lipophilicity and facilitate interaction with biological membranes.

Pharmacological Effects

Research has indicated that compounds similar to 2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone exhibit various pharmacological effects, including:

  • Antidepressant Activity : Compounds containing piperazine rings have been shown to act as serotonin reuptake inhibitors, potentially aiding in the treatment of depression and anxiety disorders .
  • Anxiolytic Effects : Similar compounds have demonstrated anxiolytic-like effects through modulation of benzodiazepine and nicotinic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Case Study 1: Antidepressant Effects
In a study evaluating the antidepressant properties of piperazine derivatives, it was found that modifications in the phenolic structure significantly influenced serotonin receptor affinity, leading to improved mood-enhancing effects .

Case Study 2: Anxiolytic Activity
A related compound demonstrated significant anxiolytic-like effects in behavioral tests (elevated plus maze and light-dark box tests), indicating that structural modifications can enhance therapeutic efficacy against anxiety .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanonePotential antidepressantCurrent Study
2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanoneAnxiolytic
2-(piperidin-4-yl)ethanamine derivativesAntioxidant and antibacterial

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